Iodonium, bis(4-methoxyphenyl)-, iodide

Overview

Description

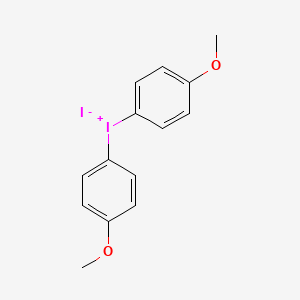

Iodonium, bis(4-methoxyphenyl)-, iodide is an organoiodine compound with the molecular formula C14H14I2O2. It is known for its utility in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodonium ion, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-methoxyphenyl)-, iodide typically involves the reaction of iodobenzene with 4-methoxyphenylboronic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-methoxyphenyl)-, iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often serving as an oxidizing agent.

Reduction: It can also be reduced under specific conditions to yield different products.

Substitution: The compound is known for its ability to undergo substitution reactions, where the iodonium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, peracetic acid, and various nucleophiles such as halides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted phenyl compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Oxidizing Agent

Iodonium, bis(4-methoxyphenyl)-, iodide serves as a mild oxidizing agent in organic synthesis. It facilitates the oxidation of various substrates without the harsh conditions typically associated with traditional oxidants. This property allows for selective transformations that are crucial in synthesizing complex organic molecules .

Carbene Precursors

One of the notable applications of iodonium ylides, including bis(4-methoxyphenyl)iodonium, is their use as carbene precursors. These ylides can undergo cyclopropanation reactions with alkenes, leading to the formation of cyclopropane derivatives. The mechanism involves the generation of reactive carbene species that can insert into C-H bonds or react with double bonds .

Synthesis of Heterocycles

Iodonium compounds are also employed in the synthesis of heterocycles through cycloaddition reactions. The ability to generate reactive intermediates makes them valuable in constructing complex cyclic structures that are prevalent in pharmaceuticals and natural products .

Cyclopropanation Reactions

Recent studies have demonstrated the effectiveness of bis(4-methoxyphenyl)iodonium in rhodium-catalyzed cyclopropanation reactions. For instance, a study showed that this compound could successfully react with styrene to yield cyclopropane products with high enantioselectivity when used in conjunction with chiral rhodium catalysts .

Nucleophilic Fluorination

Another significant application involves nucleophilic fluorination reactions where iodonium ylides act as fluorine donors. This method provides a pathway for introducing fluorine into organic molecules, which is important for developing pharmaceuticals and agrochemicals .

Advantages and Environmental Considerations

The use of iodonium compounds like bis(4-methoxyphenyl)-iodide offers several advantages:

- Mild Reaction Conditions : They allow for reactions to be conducted under mild conditions, reducing the risk of side reactions.

- Selectivity : The ability to selectively oxidize or functionalize substrates makes them ideal for complex molecule synthesis.

- Sustainability : Hypervalent iodine reagents are considered more environmentally friendly compared to heavy metal catalysts, aligning with green chemistry principles .

Tables Summary

Mechanism of Action

The mechanism of action of iodonium, bis(4-methoxyphenyl)-, iodide involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new chemical bond. The compound acts as an electrophile, with the iodonium ion serving as the reactive center. Molecular targets and pathways involved in its action include various nucleophilic species and reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

- Diphenyliodonium chloride

- Bis(4-methylphenyl)iodonium hexafluorophosphate

- Bis(4-bromophenyl)iodonium triflate

Uniqueness

Iodonium, bis(4-methoxyphenyl)-, iodide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and stability. This structural feature distinguishes it from other iodonium compounds and can affect its behavior in various chemical reactions.

Biological Activity

Iodonium, bis(4-methoxyphenyl)-, iodide (also known as bis(4-methoxyphenyl)iodonium iodide) is a hypervalent iodine compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and safety profile, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an iodine atom bonded to two para-methoxyphenyl groups. This structure contributes to its electrophilic nature, making it reactive in various biochemical contexts. The compound exists as a crystalline solid and is sensitive to light, necessitating storage in dark conditions to maintain stability.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆I₂O₂ |

| CAS Number | 19231-06-2 |

| Appearance | Crystalline solid |

| Stability | Sensitive to light |

| Toxicity | Harmful if swallowed |

Iodonium compounds are known for their ability to participate in electrophilic reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, influencing various metabolic pathways. Notably, bis(4-methoxyphenyl)iodonium iodide has been shown to inhibit enzymes involved in amino acid metabolism, indicating its potential as a therapeutic agent.

Therapeutic Applications

Recent studies have explored the use of iodonium compounds in medicinal chemistry. They have been implicated in:

- Antimicrobial Activity : Research indicates that iodonium compounds can exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting critical metabolic pathways .

- Fluorescent Probes : Certain derivatives of iodonium compounds are being developed as fluorescent probes for cellular imaging due to their favorable optical properties .

- Cancer Therapy : The ability of iodonium compounds to induce oxidative stress in cancer cells is under investigation as a potential therapeutic strategy .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that bis(4-methoxyphenyl)iodonium iodide displayed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative damage in bacterial cells.

- Cell Imaging : In a cell-imaging study, derivatives of iodonium were used successfully to stain lysosomes in live cells. The compounds exhibited bright fluorescence, allowing for real-time monitoring of cellular processes .

- Thyroid Hormone Interaction : Investigations into the effects of iodine species on thyroid hormone systems revealed that iodonium compounds could influence hormone levels through their interactions with iodide transport mechanisms .

Safety and Toxicity

Despite its promising biological activities, this compound poses certain health risks. It is classified as harmful if ingested and may cause allergic reactions upon skin contact. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Table 2: Safety Profile

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | May cause allergic reactions |

| Environmental Stability | Sensitive to light; store in dark |

Properties

IUPAC Name |

bis(4-methoxyphenyl)iodanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.HI/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHVVMGGEIMMBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978749 | |

| Record name | Bis(4-methoxyphenyl)iodanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-71-6 | |

| Record name | Bis(4-methoxyphenyl)iodanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.